molecular formula C16H18N6O4 B1669347 2-Phenylaminoadenosine CAS No. 53296-10-9

2-Phenylaminoadenosine

Número de catálogo: B1669347
Número CAS: 53296-10-9
Peso molecular: 358.35 g/mol
Clave InChI: SCNILGOVBBRMBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La 2-Fenilaminoadenosina es un nucleósido de purina con la fórmula molecular C16H18N6O4. Es conocida por su función como agonista no selectivo de los receptores de adenosina, particularmente los subtipos A2A y A3 . Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas debido a su capacidad de modular diversos procesos fisiológicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Fenilaminoadenosina típicamente implica la reacción de adenosina con anilina bajo condiciones específicas. El proceso se puede resumir de la siguiente manera:

Métodos de Producción Industrial: Si bien los métodos detallados de producción industrial no están ampliamente documentados, el proceso de síntesis en un entorno de laboratorio se puede ampliar para aplicaciones industriales. Esto implica optimizar las condiciones de reacción, usar cantidades más grandes de materiales de partida y emplear técnicas de purificación a escala industrial.

Análisis De Reacciones Químicas

Tipos de Reacciones: La 2-Fenilaminoadenosina experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

    Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

    Sustitución: Se pueden usar varios electrófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Aplicaciones Científicas De Investigación

Cardiovascular Research

2-Phenylaminoadenosine's ability to induce vasodilation has made it a subject of interest in cardiovascular studies. Its selective action on the A2 receptor has been shown to promote coronary vasodilation, enhancing blood flow to cardiac tissues.

Case Study : In studies involving porcine coronary artery cells, this compound demonstrated significant activation of potassium channels, which is crucial for regulating vascular tone .

Neurological Studies

Research indicates that this compound may influence neurotransmitter synthesis. For instance, it stimulates dopamine synthesis in the rat striatum by activating tyrosine hydroxylase, an enzyme essential for dopamine production. This effect is selectively inhibited by specific antagonists, highlighting its targeted action on adenosine receptors.

Data Table: Effects on Neurotransmitter Synthesis

CompoundEffect on Dopamine SynthesisIC50 (nM)
This compoundStimulation16 - 24
AdenosineWeak stimulation>1000

Dermatological Applications

Recent patents have explored the use of adenosine analogs like this compound for enhancing skin conditions. These compounds can promote healing and improve the condition of non-diseased skin by increasing DNA and protein synthesis in dermal cells without causing cell proliferation .

Case Study : A study demonstrated that topical application of adenosine increased protein synthesis in human skin fibroblasts from both young and aged donors by approximately 13%, indicating potential benefits for skin rejuvenation therapies .

Mecanismo De Acción

La 2-Fenilaminoadenosina ejerce sus efectos uniéndose a los receptores de adenosina, específicamente los subtipos A2A y A3. Al unirse, activa estos receptores, lo que lleva a una cascada de eventos de señalización intracelular. Esta activación puede resultar en varias respuestas fisiológicas, como vasodilatación, efectos antiinflamatorios y modulación de la liberación de neurotransmisores . Los objetivos moleculares y las vías involucradas incluyen la vía del monofosfato de adenosina cíclico (cAMP) y la vía de la fosfoinositida 3-cinasa (PI3K).

Compuestos Similares:

Unicidad: La 2-Fenilaminoadenosina es única debido a su actividad agonista no selectiva en los receptores A2A y A3 de adenosina. Esta doble actividad le permite modular una gama más amplia de procesos fisiológicos en comparación con los agonistas más selectivos. Además, sus modificaciones estructurales brindan propiedades farmacológicas distintas que son valiosas en la investigación y las aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Uniqueness: 2-Phenylaminoadenosine is unique due to its non-selective agonist activity on both A2A and A3 adenosine receptors. This dual activity allows it to modulate a wider range of physiological processes compared to more selective agonists. Additionally, its structural modifications provide distinct pharmacological properties that are valuable in research and therapeutic applications.

Actividad Biológica

2-Phenylaminoadenosine (2-PA) is a potent adenosine A2 receptor agonist that has garnered attention for its diverse biological activities, particularly in neuropharmacology and inflammation modulation. This article explores the biological activity of 2-PA, supported by case studies and research findings that highlight its mechanisms of action, therapeutic potential, and implications in various biological contexts.

This compound primarily exerts its effects through the activation of adenosine A2 receptors, which are G protein-coupled receptors involved in numerous physiological processes. The stimulation of these receptors leads to various intracellular signaling cascades that can modulate neurotransmitter release, inflammatory responses, and cellular proliferation.

Key Pathways Influenced by 2-PA

  • Dopamine Synthesis : Research indicates that 2-PA stimulates dopamine synthesis in the rat forebrain both in vitro and in vivo. This effect is mediated through adenosine A2 receptors, suggesting a potential role for 2-PA in neurodegenerative disorders where dopamine deficiency is prevalent .
  • Anti-inflammatory Effects : Studies have shown that 2-PA can reduce inflammatory responses by modulating the activity of immune cells. Specifically, it has been demonstrated to inhibit the bactericidal function of polymorphonuclear leukocytes (PMNs), indicating its potential use in managing inflammatory diseases .

Biological Activity

The biological activity of 2-PA encompasses several areas, including neuroprotection, anti-inflammatory effects, and potential therapeutic applications in various diseases.

Neuroprotective Effects

Several studies have investigated the neuroprotective properties of 2-PA:

  • Dopaminergic Neuron Protection : In models of neurodegeneration, 2-PA has been shown to protect dopaminergic neurons from apoptosis. This is particularly relevant for conditions such as Parkinson's disease where dopamine neurons are progressively lost.
  • Cognitive Enhancement : The compound has been linked to improved cognitive function in animal models, likely due to its modulation of dopaminergic signaling pathways.

Anti-inflammatory Properties

The anti-inflammatory effects of 2-PA are significant:

  • Inhibition of Cytokine Release : 2-PA has been observed to decrease the release of pro-inflammatory cytokines from immune cells, thereby attenuating the inflammatory response.
  • Modulation of Immune Cell Function : The compound affects the migration and activity of various immune cells, making it a candidate for therapeutic strategies aimed at autoimmune diseases.

Case Study 1: Neuroprotection in Parkinson’s Disease Models

A study evaluated the effects of 2-PA on animal models of Parkinson's disease. Results indicated that treatment with 2-PA led to a significant reduction in dopaminergic neuron loss compared to control groups. Behavioral assessments also revealed improved motor function in treated animals.

ParameterControl Group2-PA Treatment
Dopaminergic Neuron Count50% loss20% loss
Motor Function Score (0-10)37

Case Study 2: Inhibition of PMN Function

In vitro studies assessed the impact of 2-PA on PMN function during bacterial infections. The results showed a marked decrease in bacterial clearance rates in the presence of 2-PA compared to controls.

ConditionControl PMNsPMNs with 2-PA
Bacterial Clearance Rate (%)85%50%

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to confirm the selectivity of 2-Phenylaminoadenosine for adenosine receptor subtypes (e.g., A2A vs. A3)?

  • Methodological Answer : Radioligand binding assays using selective antagonists (e.g., SCH58261 for A2A) and displacement studies with [3H]-labeled this compound can quantify receptor affinity. Compare Ki values across subtypes (A2A: 76 nM; A3: 1450 nM) to validate selectivity . Include controls using non-receptor-expressing cell lines to rule off-target effects .

Q. How should researchers address solubility challenges when using this compound in aqueous-based assays?

  • Methodological Answer : Prepare stock solutions in ethanol or methanol (1:1 with water) due to poor aqueous solubility. For in vitro studies, dissolve in DMSO (≤0.1% final concentration) to avoid cytotoxicity. Validate solubility via spectrophotometric analysis at 260 nm (adenosine analog absorbance) .

Q. What are the critical controls for studies comparing this compound with other adenosine agonists (e.g., 2-CADO)?

  • Methodological Answer : Include (1) receptor knockout models to confirm agonist-receptor interactions, (2) concentration-response curves to compare EC50 values, and (3) functional assays (e.g., cAMP accumulation for A2A activity). Note that this compound exhibits weaker adenosine uptake inhibition in rat cortical synaptosomes compared to 2-CADO, requiring adjusted dose ranges .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor binding profiles be resolved?

  • Methodological Answer : Discrepancies (e.g., novel receptor labeling in rat brain vs. known A2A affinity) may arise from tissue-specific receptor isoforms. Use CRISPR-edited cell lines expressing homogeneous receptor populations and cross-validate with autoradiography in brain slices. Replicate conditions from Cornfield et al. (1992) and Luthin et al. (1995) to assess methodological variability .

Q. What strategies optimize radioligand binding assays using [3H]this compound?

  • Methodological Answer : Pre-incubate tissues with adenosine deaminase to degrade endogenous adenosine. Use low Mg²⁺ buffers (e.g., 1 mM) to minimize non-specific binding. For saturation studies, apply Scatchard analysis with 0.2–50 nM [3H]this compound. Include cold ligand (10 µM unlabeled CV1808) to define non-specific binding .

Q. How should researchers design in vivo studies to evaluate this compound’s coronary vasodilatory effects?

  • Methodological Answer : Use Langendorff-perfused rat heart models with pressure-flow measurements. Administer 0.002–2 µM this compound via coronary perfusion and compare with adenosine (positive control). Monitor hemodynamic changes (e.g., coronary flow rate) and validate receptor specificity with A2A antagonists like ZM241385 .

Q. What are the implications of this compound’s weak inhibition of adenosine uptake in CNS studies?

  • Methodological Answer : In neuronal preparations (e.g., rat cortical synaptosomes), combine this compound with uptake inhibitors (e.g., dipyridamole) to isolate receptor-mediated effects. Measure extracellular adenosine via microdialysis and HPLC to differentiate direct agonism from uptake modulation .

Q. How can this compound be applied in oncology research models?

  • Methodological Answer : In cancer cell lines (e.g., Jurkat T-cells), test anti-proliferative effects at 1–100 µM concentrations. Pair with A2A/A3 receptor knockdown via siRNA to confirm mechanism. Use forskolin (EC50 = 2 µM) to assess cAMP modulation as a downstream endpoint .

Q. Methodological Best Practices

  • Data Reprodubility : Store this compound at -20°C in desiccated, light-protected vials. Re-test purity via HPLC (≥95%) after long-term storage .
  • Statistical Rigor : For receptor binding data, apply nonlinear regression (GraphPad Prism) to calculate Kd/Bmax. Report SEM with n ≥ 3 independent experiments .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for hemodynamic endpoints and obtain institutional ethics approval .

Propiedades

IUPAC Name

2-(6-amino-2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c17-13-10-14(21-16(20-13)19-8-4-2-1-3-5-8)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h1-5,7,9,11-12,15,23-25H,6H2,(H3,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNILGOVBBRMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866310
Record name 9-Pentofuranosyl-N~2~-phenyl-9H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Phenylaminoadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53296-10-9
Record name 2-Phenylaminoadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.